![molecular formula C8H13NO B2816127 Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole CAS No. 2059937-00-5](/img/structure/B2816127.png)

Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

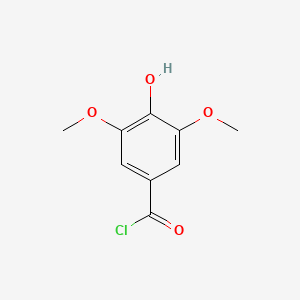

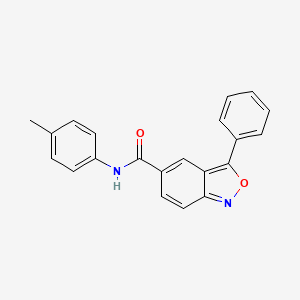

“Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole” is a complex organic compound. The name suggests that it contains a furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole ring system, which is a fused ring system containing a furan (a five-membered ring with oxygen), a cyclobutane (a four-membered carbon ring), and a pyrrole (a five-membered ring with nitrogen) .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a fused ring system containing a furan, a cyclobutane, and a pyrrole. These rings would be connected in a specific arrangement as indicated by the numbering in the name .Aplicaciones Científicas De Investigación

Cyclization Studies

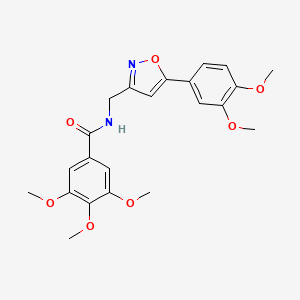

Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole is a compound that has been studied in the context of various cyclization reactions. For instance, the electrophilic cyclization of doubly activated imines has been investigated, producing pyrrolidines and octahydro-1H-furo[3,4-b]azepines as main products, depending on the Lewis acid used. This process is significant for the synthesis of cyclic nonproteinogenic α-amino acid derivatives (Tietze & Bratz, 1989).

Synthesis of 2-Amino-C-Glycosides

Research has also explored the synthesis of 2-amino-C-glycosides using hexahydro-2H-furo[3,2-b]pyrrole systems. A proposed mechanism involves a tandem 1,5-hydrogen atom transfer–radical oxidation–nucleophilic cyclisation, highlighting the compound's utility in creating complex glycosides (Francisco et al., 2007).

Conformational Studies of Lactone Fused Compounds

The compound's derivatives have been studied for their conformational properties, particularly in lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies provide insights into the preferred conformations of these molecules in different solvents, contributing to a deeper understanding of their structural dynamics (Alvarez-Larena et al., 1995).

Novel Synthesis Approaches

New approaches to synthesizing related compounds, such as 2-(2-oxo-1,2-dihydro-3H-pyrrole-3-ylidene)malononitriles, have been developed. These methods focus on the transformation of 4-oxobutane-1,1,2,2-tetracarbonitriles, leading to smoother formation and providing a pathway to study the optical absorption properties of these compounds (Milovidova et al., 2020).

Anticonvulsive and Psychotropic Properties

Some derivatives of Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole, like pyridofuropyrimido[1,2-a]azepines, have demonstrated significant anticonvulsant activity, surpassing commercial drugs like ethosuximide. This discovery opens avenues for developing new therapeutic agents with potential psychotropic properties (Sirakanyan et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxa-9-azatricyclo[5.3.0.02,6]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAQGIQXMCMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3C2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)

![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)